An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a valuable intermediate in organic synthesis. Its utility lies in the strategic placement of bromine and fluorine atoms on the phenyl ring, which influences its reactivity and makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, particularly in the development of pharmaceutical and agrochemical compounds. While direct biological activity is not its primary feature, its role as a precursor allows for the creation of a diverse range of biologically active molecules.
Chemical and Physical Properties
2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone is a solid at room temperature. The presence of two bromine atoms and a fluorine atom contributes to its relatively high molecular weight and influences its solubility and reactivity. The α-bromo ketone moiety is a key functional group, making the benzylic carbon highly susceptible to nucleophilic attack. The bromo and fluoro substituents on the aromatic ring also direct further electrophilic aromatic substitution reactions and can modulate the biological activity of downstream products.
Table 1: Physical and Chemical Properties of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
| Property | Value | Reference |
| Molecular Formula | C₈H₅Br₂FO | N/A |
| Molecular Weight | 295.93 g/mol | N/A |
| Appearance | Colorless or slightly yellow crystal | [1] |
| Melting Point | 36-40 °C | [1] |
| Boiling Point | 255-259 °C | [1] |
| Density | ~2.011 g/cm³ | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis
The synthesis of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone is typically achieved through a two-step process starting from a commercially available precursor. The general workflow involves the bromination of a substituted acetophenone, followed by the α-bromination of the ketone.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 1-(3-Bromo-4-fluorophenyl)ethanone (Precursor)
A common method for the synthesis of the precursor, 1-(3-bromo-4-fluorophenyl)ethanone, involves the reaction of 3-fluoro-4-bromo-acetyl chloride with dimethylhydroxylamine hydrochloride, followed by a nucleophilic substitution with a Grignard reagent like methylmagnesium chloride.[2]
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Materials: 3-fluoro-4-bromo-acetyl chloride, dichloromethane, dimethylhydroxylamine hydrochloride, deionized water, tetrahydrofuran, methylmagnesium chloride (3mol/L), ethyl acetate.
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Procedure:
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In a closed reaction vessel, dissolve 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride in 400 parts by mass of dichloromethane.
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Slowly add 41-55 parts by mass of dimethylhydroxylamine hydrochloride while maintaining the temperature at 18-24°C with stirring.
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Allow the reaction to proceed for 16-18 hours.
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Extract the reaction mixture with 280-300 parts by mass of deionized water.
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To the resulting 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine, add 400-450 parts by mass of tetrahydrofuran and cool to 0-5°C.
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Slowly add 220-240 parts by mass of 3mol/L concentrated methylmagnesium chloride, ensuring the temperature does not exceed 24°C.
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Continue the reaction for 2.5-3.5 hours.
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Extract the mixture with deionized water, followed by a second extraction with ethyl acetate.
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Concentrate the organic phase under vacuum to yield 1-(3-bromo-4-fluorophenyl)ethanone.[2]
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Step 2: α-Bromination to 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
The α-bromination of substituted acetophenones is a well-established reaction. A common and effective method utilizes pyridine hydrobromide perbromide as the brominating agent in an acidic solvent.[3][4]
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Materials: 1-(3-bromo-4-fluorophenyl)ethanone, pyridine hydrobromide perbromide, acetic acid, sodium bisulfite solution, deionized water, ethyl acetate.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 1-(3-bromo-4-fluorophenyl)ethanone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL).
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Heat the reaction mixture to 90°C with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[3]
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After completion, cool the mixture to room temperature and pour it into ice water.
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Add a saturated solution of sodium bisulfite to quench any remaining bromine.
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Extract the product with ethyl acetate.
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Wash the organic layer with deionized water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield pure 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone.
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Reactivity and Applications in Synthesis
The primary utility of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone lies in its role as a versatile intermediate for the synthesis of a variety of organic molecules, particularly heterocyclic compounds.[5] The α-bromo group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups at the α-position.
General Reactivity Scheme
This reactivity makes it a key starting material for the construction of nitrogen- and sulfur-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.[5] For instance, it can be used in the synthesis of thiazoles, imidazoles, and other related ring systems.
Applications in Drug Discovery and Agrochemicals
Safety and Handling
2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone is classified as an irritant and should be handled with appropriate safety precautions.[1]
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Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]
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Precautionary Statements:
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
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Wear suitable protective clothing, gloves, and eye/face protection.
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Use only in a well-ventilated area.
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It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined reactivity, particularly at the α-carbon, allows for the efficient construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, this compound represents a key building block for accessing novel chemical entities with potential biological activity. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and utilization in various research and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 2-Bromo-1-(4-fluorophenyl)ethanone-d4 | CAS#:1219803-30-1 | Chemsrc [chemsrc.com]
